6-methoxyquinoline-2-carboxylic Acid
Overview
Description
6-Methoxyquinoline-2-carboxylic Acid (CAS# 75433-99-7) is a compound used for proteomics research . Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol .
Synthesis Analysis
The synthesis of 6-methoxyquinoline-2-carboxylic Acid involves several steps. Initially, 230 ml of thionyl chloride is added dropwise to a suspension of 129 g of 2-carboxy-6-methoxyquinoline in 1200 ml of toluene. The mixture is then heated for 3 hours and 30 minutes. After concentrating the solution under reduced pressure, the solid obtained is dissolved in 300 ml of methanol. The mixture is stirred for 30 minutes, the solvent is then evaporated off under reduced pressure, and the product obtained is taken up in diethyl ether and isolated by filtration.Molecular Structure Analysis
The molecular structure of 6-methoxyquinoline-2-carboxylic Acid is represented by the formula C11H9NO3 . The compound has a molecular weight of 203.19 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-methoxyquinoline-2-carboxylic Acid include the reaction of thionyl chloride with 2-carboxy-6-methoxyquinoline in toluene, followed by the addition of methanol.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-methoxyquinoline-2-carboxylic Acid include a molecular weight of 203.19 g/mol and a molecular formula of C11H9NO3 . Additional properties such as boiling point, density, and others are not provided in the search results.Scientific Research Applications
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Pharmaceutical and Medicinal Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
- A wide range of synthesis protocols have been reported for the construction of quinoline scaffold . These include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach synthesis protocols .
- Quinoline is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention .
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Antibacterial and Antioxidant Studies
- A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized . The structures of the synthesized compounds were determined using UV-Vis, FT-IR, and NMR .
- The synthesized compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods . Seven of the synthetic compounds possess good antibacterial activity compared to ciprofloxacin .
- The radical scavenging property of these compounds was evaluated using DPPH radical assay . Compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
- The synthesized compounds were also assessed for their in silico molecular docking analysis . Compounds 4, 9, and 10 showed the maximum binding affinity close to ciprofloxacin .
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Preparation of Novel Oxorhenium (V) Complexes
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Synthesis of Quinolinyl-Pyrazoles
- Quinolinyl-pyrazoles have been synthesized and studied for their pharmacological properties .
- These novel heterocycles are designed and synthesized by chemists through new strategies .
- The synthesized molecules were screened for their efficacy against the typical drugs in the market .
- This review gives a bird’s-eye view of different methods adopted for synthesis in addition to the conventional approaches .
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Fluorescent Zinc and Chlorine Sensors
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Inhibitors of Bacterial DNA Gyrase and Topoisomerase
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Synthesis of Bioactive Chalcone Derivatives
- Quinoline allied pyrazoles have been synthesized and studied for their pharmacological properties .
- These novel heterocycles are designed and synthesized by chemists through new strategies .
- The synthesized molecules were screened for their efficacy against the typical drugs in the market .
- This review gives a bird’s-eye view of different methods adopted for synthesis in addition to the conventional approaches .
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Synthesis of Potent Tubulin Polymerization Inhibitors
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Synthesis of Inhibitors of Bacterial DNA Gyrase and Topoisomerase
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Synthesis of Quinoline-4-carboxylic Acids
properties
IUPAC Name |
6-methoxyquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-3-5-9-7(6-8)2-4-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPYIZUQEDQMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457948 | |
Record name | 6-methoxyquinoline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxyquinoline-2-carboxylic Acid | |
CAS RN |
75433-99-7 | |
Record name | 6-methoxyquinoline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxyquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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